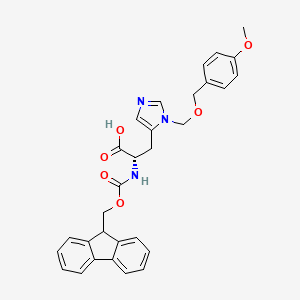

![molecular formula C11H14N4 B2876315 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline CAS No. 1216224-30-4](/img/structure/B2876315.png)

4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

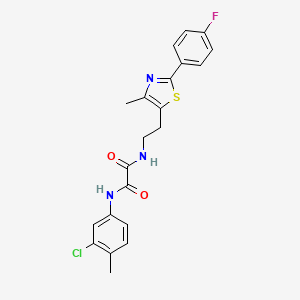

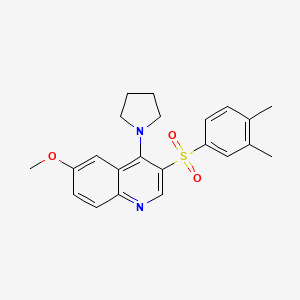

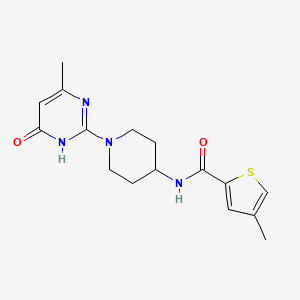

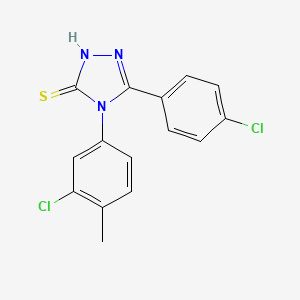

The compound “4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” is a type of organic compound that contains a 1,2,4-triazole ring. This type of ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains an aniline group, which is a phenyl group attached to an amino group .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer properties . These compounds were synthesized using various techniques and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” would be determined by spectroscopic techniques such as IR, NMR, and mass spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study by Jirjees (2022) described the synthesis of imine groups known as Schiff bases by reacting aniline with aromatic heterocyclic aldehydes. This research aimed to explore the synthetic pathways and characterize the new compounds using techniques such as FTIR, mass spectral, and elemental analyses. The study provided a foundation for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceutical research (Israa Jirjees, 2022).

Electropolymerization for Conductive Surfaces

Coates et al. (2012) explored the use of 4-azidoaniline combined with "click" chemistry and electrochemistry for anchoring ferrocene moieties on glassy carbon surfaces. This innovative approach suggests potential applications of the compound in creating functionalized conductive surfaces, which could have implications for the development of advanced materials in electronics and sensor technology (M. Coates et al., 2012).

Thermal Stability and Acoustic Fingerprint Spectra

A study by Rao et al. (2016) focused on the thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles, including derivatives similar to the compound . By evaluating the effect of bond lengths of chemical substituents on thermal stability, this research contributes to our understanding of the compound's properties and potential applications in propellants and explosives for rocket fuels (K. S. Rao et al., 2016).

Antimalarial Activity

Gujjar et al. (2011) reported on the lead optimization of triazolopyrimidine inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, showcasing the compound's relevance in medicinal chemistry. This study highlights the potential of similar compounds in the development of new antimalarial drugs, providing a promising outlook for future therapeutic applications (R. Gujjar et al., 2011).

Microtubule-Binding Agents

Odlo et al. (2010) synthesized cis-restricted 1,2,3-triazole analogs of combretastatin A-4, investigating their cytotoxicity and tubulin inhibition. The study demonstrates the compound's potential as a microtubule-binding agent, suggesting applications in cancer therapy and pharmacology (Kristin Odlo et al., 2010).

Zukünftige Richtungen

The future directions for research on “4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” and similar compounds could include further investigation into their synthesis, properties, and potential applications. This could involve more detailed studies on their mechanisms of action, potential uses in medicine, and safety profiles .

Wirkmechanismus

Target of Action

It’s known that 1,2,4-triazole derivatives have a broad range of biological activities and can interact with various targets .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

1,2,4-triazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .

Result of Action

It’s known that 1,2,4-triazole derivatives have a wide range of biological activities, suggesting they can have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

4-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-7(2)10-13-11(15-14-10)8-3-5-9(12)6-4-8/h3-7H,12H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAAFESDFSFLLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3'-Ethyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]dimethylamine](/img/structure/B2876241.png)

![2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B2876245.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2876248.png)